molecular formula C12H30N3Si B6592452 N,N',N''-Tri-tert-butylsilanetriamine CAS No. 205503-61-3

N,N',N''-Tri-tert-butylsilanetriamine

Cat. No. B6592452
M. Wt: 244.47 g/mol
InChI Key: LBFNBHQPKWSWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N',N''-Tri-tert-butylsilanetriamine, also known as TBTSTA, is a triamine compound that has attracted significant attention in the scientific community due to its unique properties. This compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.

Scientific Research Applications

Applications in Organic Synthesis and Catalysis

N,N',N''-Tri-tert-butylsilanetriamine and its derivatives have been studied for their potential applications in organic synthesis and catalysis. For instance, the study of Tris[p-(N-oxyl-N-tert-butylamino)phenyl]amine and related compounds provides insights into the structures and properties of these molecules, which are crucial for applications in organic synthesis and as ligands in catalysis (Itoh et al., 2000). Similarly, the research on N-tert-butanesulfinyl imines, a class of compounds closely related to N,N',N''-Tri-tert-butylsilanetriamine, highlights their versatility as intermediates in asymmetric synthesis, thereby contributing to the development of new synthetic routes for amines (Ellman et al., 2002).

Applications in Material Science

N,N',N''-Tri-tert-butylsilanetriamine and related compounds find applications in material science, particularly in the development of polymers and coatings. For example, the synthesis of polysiloxane with N-halamine pendants demonstrates the use of tert-butyl groups in creating biocidal functional materials, applicable in polyethylene fibers for antibacterial applications (Chen et al., 2017). This highlights the potential of incorporating N,N',N''-Tri-tert-butylsilanetriamine derivatives in functional coatings and materials.

Applications in Polymer Chemistry

Studies on atom transfer radical polymerization of tert-butyl acrylate and the preparation of block copolymers indicate the utility of tert-butyl groups in polymer chemistry (Davis and Matyjaszewski, 2000). These insights can be extrapolated to the use of N,N',N''-Tri-tert-butylsilanetriamine in the synthesis and modification of polymers, demonstrating its relevance in this field.

Applications in Radical Chemistry

The study of free radical chemistry associated with polysilanes, including compounds with tert-butyl groups, provides a foundation for understanding the radical-based reactions in which N,N',N''-Tri-tert-butylsilanetriamine might participate (Chatgilialoglu et al., 1997). This is crucial for applications in radical synthesis and in designing novel radical initiators or mediators.

properties

InChI

InChI=1S/C12H30N3Si/c1-10(2,3)13-16(14-11(4,5)6)15-12(7,8)9/h13-15H,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFNBHQPKWSWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N[Si](NC(C)(C)C)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30N3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silanetriamine, N,N',N''-tris(1,1-dimethylethyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N',N''-Tri-tert-butylsilanetriamine
Reactant of Route 2
N,N',N''-Tri-tert-butylsilanetriamine
Reactant of Route 3
N,N',N''-Tri-tert-butylsilanetriamine
Reactant of Route 4
N,N',N''-Tri-tert-butylsilanetriamine
Reactant of Route 5
N,N',N''-Tri-tert-butylsilanetriamine
Reactant of Route 6
N,N',N''-Tri-tert-butylsilanetriamine

Citations

For This Compound
1
Citations
J Lalevee, A Dirani, M El-Roz, X Allonas… - …, 2008 - ACS Publications
A large series of silanes are proposed as new co-initiators for radical photopolymerization. Silanes in the presence of benzophenone, isopropylthioxanthone, camphorquinone, or dyes (…
Number of citations: 122 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.